molecular formula C17H20ClN5O2S B11580261 6-(4-chlorophenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11580261
M. Wt: 393.9 g/mol
InChI Key: OPRSYOOVOFPYHV-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with methyl isocyanate . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere.

Industrial Production Methods

Industrial production of triazolothiadiazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compound. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H20ClN5O2S

Molecular Weight

393.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C17H20ClN5O2S/c1-10-20-21-17-23(10)22-14(11-4-6-12(18)7-5-11)15(26-17)16(24)19-9-13-3-2-8-25-13/h4-7,13-15,22H,2-3,8-9H2,1H3,(H,19,24)

InChI Key

OPRSYOOVOFPYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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